REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH:9]2[CH2:13][CH2:12][CH2:11][O:10]2)=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Br:14]N1C(=O)CCC1=O>C(OC)(C)(C)C.C(#N)C.CCCCCC>[Br:14][C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[C:3]([CH:9]2[CH2:13][CH2:12][CH2:11][O:10]2)[C:2]=1[F:1]
|
Name
|
|
Quantity
|
131.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(N)C=CC1)C1OCCC1
|
Name
|
|
Quantity
|
1.456 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
485 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
120.4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining a reaction temperature below about −15° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
96% consumption of starting aniline
|
Type
|
ADDITION
|
Details
|
so added another 4.82 g NBS
|
Type
|
STIRRING
|
Details
|
stirred at −10° C. for another 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Aqueous 1 N Na2S2O3 (670 mL) was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving a dark amber oil
|
Type
|
WASH
|
Details
|
eluted through a short plug of silica eluting with 25% EtOAc/hexane to 50% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
The desired filtrate was concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(N)C=C1)C1OCCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |